molecular formula C11H18O2 B8658782 Ethyl 3-ethenyl-1,2,2-trimethylcyclopropane-1-carboxylate CAS No. 60066-49-1

Ethyl 3-ethenyl-1,2,2-trimethylcyclopropane-1-carboxylate

Cat. No. B8658782
CAS RN: 60066-49-1
M. Wt: 182.26 g/mol
InChI Key: XXCGAENPCKWVAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-ethenyl-1,2,2-trimethylcyclopropane-1-carboxylate is a useful research compound. Its molecular formula is C11H18O2 and its molecular weight is 182.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-ethenyl-1,2,2-trimethylcyclopropane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-ethenyl-1,2,2-trimethylcyclopropane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

60066-49-1

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

ethyl 3-ethenyl-1,2,2-trimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C11H18O2/c1-6-8-10(3,4)11(8,5)9(12)13-7-2/h6,8H,1,7H2,2-5H3

InChI Key

XXCGAENPCKWVAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C(C1(C)C)C=C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 526 mg (2 mmoles) of ethyl 6-bromo-2,3,3-trimethyl-4-hexenoate in 2 ml of anhydrous tetrahydrofuran was added dropwise to a suspension of 224 mg (2 mmoles) of potassium t-butoxide in 10 ml of tetrahydrofuran. The mixture was heated under reflux for two hours and then allowed to cool to room temperature. An additional 116 mg (1 mmole) of potassium t-butoxide was added, and the mixture again heated under reflux for two hours. The reaction mixture was poured into ice water, and the aqueous mixture extracted with diethyl ether. The ether extract was dried over magnesium sulfate and distilled to give 200 mg (55% yield) of ethyl 1,3,3-trimethyl-2-vinylcyclopropanecarboxylate, b.p. 92°-95°/1.5 mm.
Quantity
526 mg
Type
reactant
Reaction Step One
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
116 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.